(E)-N-[(3-Methylphenyl)methylidene]hydroxylamine
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Overview
Description
(E)-N-[(3-Methylphenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a methylphenyl moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(3-Methylphenyl)methylidene]hydroxylamine typically involves the condensation reaction between 3-methylbenzaldehyde and hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The reaction can be represented as follows:
3-Methylbenzaldehyde+Hydroxylamine Hydrochloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(3-Methylphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
(E)-N-[(3-Methylphenyl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-[(3-Methylphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(E)-N-[(3-Methylphenyl)methylidene]hydroxylamine: shares structural similarities with other hydroxylamine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C8H9NO |
---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
(NZ)-N-[(3-methylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H9NO/c1-7-3-2-4-8(5-7)6-9-10/h2-6,10H,1H3/b9-6- |
InChI Key |
YJZULDSAOHKEMO-TWGQIWQCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N\O |
Canonical SMILES |
CC1=CC(=CC=C1)C=NO |
Origin of Product |
United States |
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